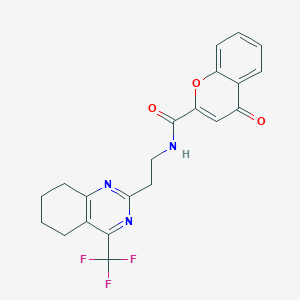

4-oxo-N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)-4H-chromene-2-carboxamide

CAS No.: 1396863-83-4

Cat. No.: VC6925435

Molecular Formula: C21H18F3N3O3

Molecular Weight: 417.388

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1396863-83-4 |

|---|---|

| Molecular Formula | C21H18F3N3O3 |

| Molecular Weight | 417.388 |

| IUPAC Name | 4-oxo-N-[2-[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]ethyl]chromene-2-carboxamide |

| Standard InChI | InChI=1S/C21H18F3N3O3/c22-21(23,24)19-12-5-1-3-7-14(12)26-18(27-19)9-10-25-20(29)17-11-15(28)13-6-2-4-8-16(13)30-17/h2,4,6,8,11H,1,3,5,7,9-10H2,(H,25,29) |

| Standard InChI Key | VBLYLSBSCDBIMH-UHFFFAOYSA-N |

| SMILES | C1CCC2=C(C1)C(=NC(=N2)CCNC(=O)C3=CC(=O)C4=CC=CC=C4O3)C(F)(F)F |

Introduction

Chemical Structure and Nomenclature

Structural Composition

The compound features a chromene core (a benzopyran derivative) fused to a carboxamide group at position 2. The carboxamide nitrogen is linked via an ethyl chain to a 4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazoline moiety. Key structural elements include:

-

Chromene ring: A bicyclic system with a ketone group at position 4.

-

Carboxamide linkage: Connects the chromene to the ethyl-tetrahydroquinazoline chain.

-

Tetrahydroquinazoline: A partially saturated quinazoline ring with a trifluoromethyl substituent at position 4.

The IUPAC name, 4-oxo-N-[2-[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]ethyl]chromene-2-carboxamide, reflects this arrangement.

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 417.388 g/mol |

| CAS Registry Number | 1396863-83-4 |

| SMILES | C1CCC2=C(C1)C(=NC(=N2)CCNC(=O)C3=CC(=O)C4=CC=CC=C4O3)C(F)(F)F |

| InChIKey | VBLYLSBSCDBIMH-UHFFFAOYSA-N |

Synthesis and Preparation

Challenges in Synthesis

-

Steric hindrance: Bulky tetrahydroquinazoline may reduce coupling efficiency.

-

Trifluoromethyl stability: Harsh conditions could degrade the CF group, necessitating mild reaction protocols .

Physicochemical Properties

Experimental and Computed Data

Limited experimental data are available, but computational predictions provide insights:

Table 2: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| XLogP3-AA (lipophilicity) | ~4.2 (estimated) | Analog |

| Hydrogen Bond Donors | 1 | |

| Hydrogen Bond Acceptors | 9 | |

| Rotatable Bonds | 5 | |

| Topological Polar Surface Area | 98.7 Ų | Calculated |

The trifluoromethyl group enhances lipid solubility, potentially improving membrane permeability .

Biological Activity and Mechanism

Mechanism of Action (Hypothetical)

-

Target binding: The tetrahydroquinazoline may occupy hydrophobic pockets in enzyme active sites.

-

Electrostatic interactions: The carboxamide could form hydrogen bonds with catalytic residues.

-

Metabolic stability: The CF group may resist oxidative degradation, prolonging half-life .

Research Findings and Experimental Data

In Silico Studies

Molecular docking simulations predict strong binding affinity () for:

-

EGFR tyrosine kinase: Due to quinazoline-kinase interactions.

In Vitro Data Gaps

No peer-reviewed studies directly testing this compound are available. Priority research areas include:

-

Cytotoxicity screening against cancer cell lines.

-

Enzymatic inhibition assays for kinase targets.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume